

# Tubastatin A vs ACY1215 HDAC6 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tubastatin A

CAS No.: 1252003-15-8

Cat. No.: S548562

[Get Quote](#)

## Biochemical Potency and Selectivity Profile

The table below provides a direct comparison of the half-maximal inhibitory concentration (IC<sub>50</sub>) values for HDAC6 and other selected HDAC isoforms. A lower IC<sub>50</sub> value indicates higher potency.

| Inhibitor                  | HDAC6<br>IC <sub>50</sub><br>(nM) | HDAC1<br>IC <sub>50</sub><br>(nM) | HDAC2<br>IC <sub>50</sub><br>(nM) | HDAC3<br>IC <sub>50</sub><br>(nM) | HDAC8<br>IC <sub>50</sub> (nM) | Key Selectivity<br>(HDAC6 vs.<br>Class I) |
|----------------------------|-----------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|--------------------------------|-------------------------------------------|
| Tubastatin A<br>(TubA)     | 0.018 [1]                         | 3.2 [1]                           | 3.5 [1]                           | 4.9 [1]                           | Information<br>missing         | >1000-fold [1]                            |
| ACY-1215<br>(Ricolinostat) | 0.0047<br>[2]                     | 0.058 [1]                         | 0.048 [1]                         | 0.051 [1]                         | 0.1 [1]                        | ~10-fold [2]                              |

## Key Characteristics and Research Applications

Beyond pure potency, the choice between these inhibitors often depends on their specific properties and validated applications in different research models.

- **Tubastatin A:** Characterized by its **exceptional selectivity** for HDAC6 over Class I HDACs, which exceeds 1000-fold [1]. It is widely used as a reference HDAC6 inhibitor in preclinical research.
  - **In Vivo Models:** Efficacy has been demonstrated in a **rat model of ischemic stroke** (Middle Cerebral Artery Occlusion), where it reduced brain infarction and improved functional recovery [3]. It also shows protective effects in a **mouse model of osteoarthritis** by reducing chondrocyte apoptosis and ECM degradation [4].
- **ACY-1215 (Ricolinostat):** Notable for being one of the first **orally bioavailable** HDAC6-selective inhibitors [2]. While highly potent against HDAC6, its selectivity over Class I HDACs is more moderate, around 10-fold [2].
  - **Research Applications:** Its role in **cancer research** is prominent, particularly in multiple myeloma, where it shows synergistic effects with proteasome inhibitors like bortezomib [5] [2]. Recent studies also explore its potential in **non-alcoholic fatty liver disease (NAFLD)** and in modulating the tumor microenvironment for **cancer immunotherapy** [6] [7].

## Core Experimental Protocols for HDAC6 Inhibition

The biological effects of these inhibitors are typically validated through specific experimental workflows. Key methodologies are outlined below, with a general workflow for assessing HDAC6 inhibition and its functional consequences in cellular models.



[Click to download full resolution via product page](#)

## Key Methodological Details

- **Verifying HDAC6 Inhibition:** The most common method to confirm HDAC6 inhibition is by measuring the acetylation status of its primary substrate,  $\alpha$ -tubulin, via Western blot [4] [3] [5]. An increase in acetylated  $\alpha$ -tubulin levels, without a change in acetylated histones, indicates successful and selective HDAC6 inhibition.
- **Assessing Anti-Tumor Efficacy:** In cancer research, the synergistic effect between ACY-1215 and bortezomib was evaluated using cell viability assays (MTT) on multiple myeloma cell lines. Apoptosis was confirmed by measuring the activation of caspases (-3, -8, -9) and PARP cleavage using Western blot [5].
- **In Vivo Administration:** For animal studies, these inhibitors are typically administered via intraperitoneal injection. For instance, Tubastatin A has been used at 25 mg/kg in rat stroke

models [3], while ACY-1215 has been used at **50 mg/kg** in mouse cancer models [6]. Effects on the brain are confirmed by observing increased  $\alpha$ -tubulin acetylation in brain tissues post-treatment [3].

## How to Choose for Your Research

- **Choose Tubastatin A if:** Your research priority is achieving **maximum selectivity for HDAC6** over Class I HDACs to minimize off-target effects and precisely elucidate HDAC6-specific biology. It has a strong track record in **neuroscience and osteoarthritis** research.
- **Choose ACY-1215 if:** You require **oral bioavailability** or are focusing on **oncology research**, particularly hematological malignancies like multiple myeloma. Its well-documented synergy with proteasome inhibitors makes it highly suitable for combination therapy studies.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. HDAC6 Modulates Signaling Pathways Relevant to ... [pmc.ncbi.nlm.nih.gov]
2. Role of Selective Histone Deacetylase 6 Inhibitor ACY- ... [frontiersin.org]
3. potential roles of  $\alpha$ -tubulin acetylation and FGF ... [nature.com]
4. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte ... [pmc.ncbi.nlm.nih.gov]
5. PMC [pmc.ncbi.nlm.nih.gov]
6. HDAC6 inhibitor ACY-1215 enhances STAT1 acetylation to ... [pmc.ncbi.nlm.nih.gov]
7. HDAC6 inhibitor ACY-1215 protects from nonalcoholic fatty ... [sciencedirect.com]

To cite this document: Smolecule. [Tubastatin A vs ACY1215 HDAC6 inhibition potency]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548562#tubastatin-a-vs-acy1215-hdac6-inhibition-potency>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)